
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate is a chemical compound with the molecular formula C10H9F3N2O7S and a molecular weight of 358.25 g/mol . This compound is known for its application in the preparation of Vadadustat, a drug used for the treatment of symptomatic anemia related to chronic kidney disease in adults undergoing chronic maintenance dialysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate involves multiple steps, starting from the appropriate picolinic acid derivative. The key steps typically include:
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the picolinic acid derivative.
Trifluoromethylsulfonylation: Introduction of the trifluoromethylsulfonyl group at the 5-position.
Glycination: Coupling of the glycine moiety to the picolinic acid derivative.
The reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Detailed reaction conditions, such as temperature, pressure, and time, are optimized based on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trifluoromethylsulfonyl group can be reduced under specific conditions.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the trifluoromethylsulfonyl group may yield various substituted derivatives .
Applications De Recherche Scientifique
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate involves its interaction with specific molecular targets and pathways. In the case of Vadadustat, the compound inhibits hypoxia-inducible factor prolyl hydroxylase, leading to increased production of erythropoietin and subsequent stimulation of red blood cell production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinate: Similar structure but lacks the glycinate moiety.
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)benzoate: Similar functional groups but different core structure.
Uniqueness
Methyl (3-hydroxy-5-(((trifluoromethyl)sulfonyl)oxy)picolinoyl)glycinate is unique due to its specific combination of functional groups and its role as an intermediate in the synthesis of Vadadustat. Its trifluoromethylsulfonyl group imparts distinct chemical properties, making it valuable in various chemical and biological applications .
Propriétés
Formule moléculaire |
C10H9F3N2O7S |
|---|---|
Poids moléculaire |
358.25 g/mol |
Nom IUPAC |
2-[[3-hydroxy-5-(trifluoromethylsulfonyloxy)pyridine-2-carbonyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H9F3N2O7S/c1-15(4-7(17)18)9(19)8-6(16)2-5(3-14-8)22-23(20,21)10(11,12)13/h2-3,16H,4H2,1H3,(H,17,18) |
Clé InChI |
IXDIRZPRNJIGTC-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C(=O)C1=C(C=C(C=N1)OS(=O)(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


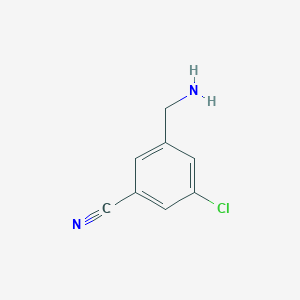
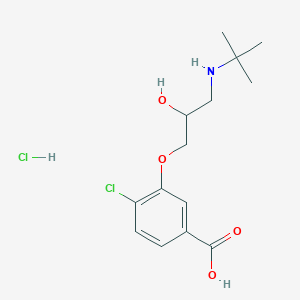

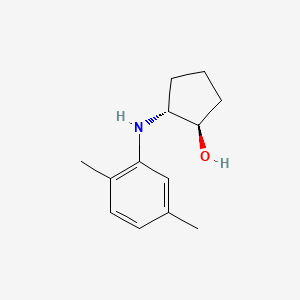
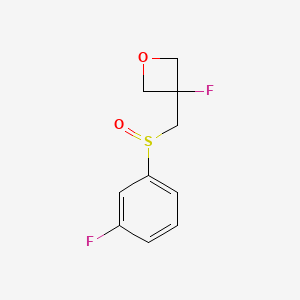
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
![2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
![N-((6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B13353184.png)
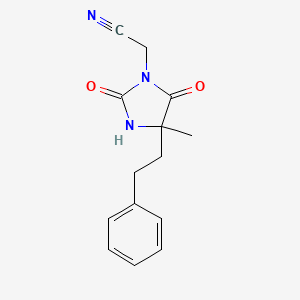
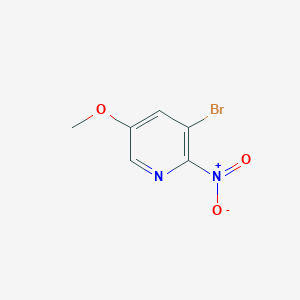
![N-([1,1'-Biphenyl]-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13353202.png)
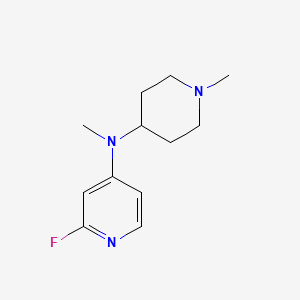
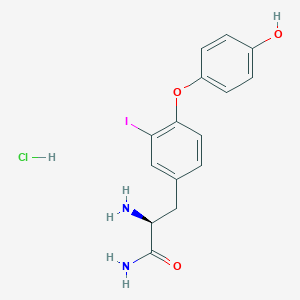
![Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate](/img/structure/B13353222.png)
